molecular formula C27H33F3N2O2 B1139093 Tfm-4AS-1

Tfm-4AS-1

Cat. No.: B1139093
M. Wt: 474.6 g/mol
InChI Key: YFBLEKKYWFJKBP-JZFZSVFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLEKKYWFJKBP-JZFZSVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?

A1: this compound exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, this compound only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from this compound's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].

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